molecular formula C15H25N5O3 B7024282 ethyl (2R)-1-[[1-[2-[ethyl(methyl)amino]-2-oxoethyl]triazol-4-yl]methyl]pyrrolidine-2-carboxylate

ethyl (2R)-1-[[1-[2-[ethyl(methyl)amino]-2-oxoethyl]triazol-4-yl]methyl]pyrrolidine-2-carboxylate

Cat. No.: B7024282
M. Wt: 323.39 g/mol
InChI Key: MRZPAYVHVDBBRD-CYBMUJFWSA-N
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Description

Ethyl (2R)-1-[[1-[2-[ethyl(methyl)amino]-2-oxoethyl]triazol-4-yl]methyl]pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-1-[[1-[2-[ethyl(methyl)amino]-2-oxoethyl]triazol-4-yl]methyl]pyrrolidine-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyrrolidine and carboxylate groups. Common reagents used in these reactions include azides, alkynes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and waste management are also critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-1-[[1-[2-[ethyl(methyl)amino]-2-oxoethyl]triazol-4-yl]methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Ethyl (2R)-1-[[1-[2-[ethyl(methyl)amino]-2-oxoethyl]triazol-4-yl]methyl]pyrrolidine-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of infectious diseases or neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2R)-1-[[1-[2-[ethyl(methyl)amino]-2-oxoethyl]triazol-4-yl]methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R)-1-[[1-[2-[ethyl(methyl)amino]-2-oxoethyl]triazol-4-yl]methyl]pyrrolidine-2-carboxylate: Known for its unique triazole and pyrrolidine structure.

    This compound: Similar in structure but with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (2R)-1-[[1-[2-[ethyl(methyl)amino]-2-oxoethyl]triazol-4-yl]methyl]pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3/c1-4-18(3)14(21)11-20-10-12(16-17-20)9-19-8-6-7-13(19)15(22)23-5-2/h10,13H,4-9,11H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZPAYVHVDBBRD-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CN1C=C(N=N1)CN2CCCC2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)CN1C=C(N=N1)CN2CCC[C@@H]2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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